Optimized Lipophilicity (LogP) for CNS Drug-Likeness Compared to Bulkier 5-Aryl Analogs
The compound demonstrates a calculated LogP of 3.46, positioning it within the optimal CNS drug-like range (generally LogP 2–4). In contrast, the 5-(3-fluoro-4-methoxy-5-methylphenyl) analog (CAS 1226799-89-8) exhibits a higher calculated LogP of ~4, which may reduce aqueous solubility and increase off-target binding risks [1]. The 5-(2-(trifluoromethyl)pyridin-4-yl) analog (CAS 1226799-71-8) shows a comparable LogP (~3.4) but a significantly larger PSA (64.2 vs. 48.77 Ų) [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.46 |
| Comparator Or Baseline | 5-(3-fluoro-4-methoxy-5-methylphenyl) analog: LogP ~4; 5-(2-(trifluoromethyl)pyridin-4-yl) analog: LogP ~3.4 |
| Quantified Difference | ΔLogP ≈ +0.54 vs. fluoro-methoxy-methylphenyl analog; ΔLogP ≈ +0.06 vs. trifluoromethylpyridinyl analog |
| Conditions | Calculated values from Chemsrc and Molaid databases |
Why This Matters
For CNS-targeted BACE1 programs, a LogP of 3.46 offers a more favorable balance between BBB permeability and metabolic stability compared to the more lipophilic 5-aryl analogs, making this compound a preferred starting point for lead optimization campaigns.
- [1] Molaid. Calculated properties: CAS 1226799-89-8 and CAS 1226799-71-8. https://www.molaid.com (accessed 2026-05-01). View Source
